4-(3-Fluorophenyl)-4-oxobutyronitrile
Description
Contextualization within the Functionalized Butyronitrile (B89842) Class
4-(3-Fluorophenyl)-4-oxobutyronitrile is a member of the functionalized butyronitrile class of organic molecules. Butyronitriles are compounds that feature a four-carbon chain terminating in a nitrile group (-C≡N). fiveable.mewikipedia.org The "functionalized" designation indicates the presence of other reactive groups on this carbon backbone. In this specific molecule, the butyronitrile is substituted at the fourth carbon atom (C4) with both a keto group (=O) and a 3-fluorophenyl group.
This bifunctional nature is central to its chemical utility. The nitrile group is an exceptionally versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities, including primary amines, carboxylic acids, and amides. researchgate.netnih.gov Concurrently, the ketone group is a cornerstone of carbon-carbon bond formation, participating in reactions such as aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions. The presence of a fluorine atom on the phenyl ring modifies the electronic properties of the aromatic system, which can influence reaction rates and selectivity. The strategic placement of these three distinct chemical motifs—nitrile, ketone, and a fluorinated aromatic ring—within a single, relatively simple scaffold makes this compound a valuable and reactive intermediate in multi-step synthesis.
Table 1: Physicochemical Properties of 4-Phenyl-4-oxobutyronitrile Analogues
| Property | 4-(4-Fluorophenyl)-4-oxobutanenitrile sigmaaldrich.comsigmaaldrich.com | 4-(4-Chlorophenyl)-4-oxobutanenitrile nih.gov |
|---|---|---|
| Molecular Formula | C₁₀H₈FNO | C₁₀H₈ClNO |
| Molecular Weight | 177.18 g/mol | 193.63 g/mol |
| Appearance | Solid | - |
| CAS Number | 67970-33-4 | 40394-87-4 |
Historical Perspective of Analogous Compounds in Organic Synthesis
The study of compounds analogous to this compound is rooted in the broader history of keto-nitrile chemistry and the development of organofluorine synthesis. The synthesis and reactivity of γ-keto-nitriles have long been of interest as they provide pathways to various heterocyclic systems and other complex molecular targets.
The introduction of fluorine into organic molecules marked a significant turning point in synthetic chemistry, largely beginning in the mid-20th century. nih.gov Early methods for synthesizing fluoroaromatic compounds, such as the Schiemann reaction, provided the foundational tools needed to create fluorinated building blocks. nih.gov The development of electrophilic fluorinating agents, such as Selectfluor, later provided more direct methods for the fluorination of ketone-containing molecules, particularly at the α-position. organic-chemistry.orgsapub.org The synthesis of fluorinated phenyl ketones became a significant area of research as the unique properties imparted by fluorine—such as increased metabolic stability and altered acidity—were recognized, particularly in the fields of medicinal and agricultural chemistry. sapub.org Therefore, this compound can be seen as a product of the convergence of classical organic synthesis involving keto-nitriles and the more modern, specialized field of organofluorine chemistry.
Rationale for Contemporary Academic Investigation
Contemporary academic and industrial interest in this compound is primarily driven by its utility as a versatile building block for the synthesis of complex, high-value molecules. The compound's structure is particularly relevant in the field of medicinal chemistry. The fluorophenyl moiety is a common feature in many pharmaceutical agents, and compounds containing this group are often investigated for biological activity. For instance, related fluorophenyl structures are key components in drugs like the antidepressant paroxetine (B1678475) and are investigated as selective inhibitors of protein kinases, such as the Met kinase superfamily. google.comresearchgate.net
Researchers are actively exploring new synthetic routes that utilize this and related keto-nitriles. Studies have shown that analogous 4-aryl-4-oxobutanenitriles can undergo reactions like intramolecular cyclization to form complex heterocyclic scaffolds. acs.org The dual reactivity of the ketone and nitrile functionalities allows for sequential or cascade reactions, enabling the efficient construction of intricate molecular architectures from a relatively simple starting material. nih.gov Current investigations focus on developing novel synthetic methodologies that leverage the unique reactivity of this scaffold and applying it to the synthesis of new classes of potentially bioactive compounds.
Table 2: Areas of Research Interest
| Research Area | Focus of Investigation |
|---|---|
| Medicinal Chemistry | Use as a key intermediate for the synthesis of potential therapeutic agents, leveraging the fluorophenyl group. google.comresearchgate.net |
| Synthetic Methodology | Development of novel cyclization and functionalization reactions utilizing the keto-nitrile scaffold. acs.org |
| Heterocyclic Chemistry | Application as a precursor for the construction of diverse nitrogen- and oxygen-containing ring systems. |
| Cascade Reactions | Design of efficient, multi-step synthetic sequences initiated from this bifunctional starting material. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQQVZXSUCOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617178 | |
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-71-8 | |
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 4 3 Fluorophenyl 4 Oxobutyronitrile
Reactions of the Nitrile Moiety
The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The electrophilic nature of the carbon atom makes it susceptible to attack by nucleophiles, and the triple bond can undergo addition and reduction reactions.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by a variety of nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can be subsequently protonated or further reacted.
Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile to form, after acidic workup, ketones. This provides a pathway to introduce a new carbon-carbon bond at the position of the nitrile. While specific studies on 4-(3-Fluorophenyl)-4-oxobutyronitrile are not prevalent, this represents a fundamental reactivity pattern for nitriles.
Table 1: Nucleophilic Addition to Nitrile Moiety
| Reactant | Reagent Example | Intermediate | Product (after hydrolysis) |
|---|
Hydrolysis Pathways to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an intermediate amide.
Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid or hydrochloric acid, results in the formation of the corresponding carboxylic acid, 4-(3-fluorophenyl)-4-oxobutanoic acid, and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. The initial reaction produces a carboxylate salt and ammonia (B1221849) gas.
Table 2: Hydrolysis of Nitrile to Carboxylic Acid
| Reaction Type | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ / H₂O, heat | 4-(3-Fluorophenyl)-4-oxobutanamide | 4-(3-Fluorophenyl)-4-oxobutanoic acid |
Reduction Reactions to Amine Functionalities
The nitrile group can be reduced to a primary amine, which is a valuable synthetic transformation. This is typically achieved through catalytic hydrogenation or with powerful hydride-donating reagents.
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. High pressure and temperature may be required.
Chemical Reduction: A common and effective method for nitrile reduction is the use of Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. numberanalytics.com This strong reducing agent readily converts the nitrile to a primary amine. numberanalytics.com Other reagents, such as sodium borohydride (B1222165) in the presence of a catalyst like CoCl₂, can also be employed.
Table 3: Reduction of Nitrile to Primary Amine
| Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 5-Amino-1-(3-fluorophenyl)pentan-1-one |
Reactions of the Ketone Functionality
The carbonyl group of the ketone is another primary site of reactivity in this compound. The polarized carbon-oxygen double bond allows for nucleophilic addition at the carbon atom and electrophilic interaction at the oxygen.
Carbonyl Condensation Reactions
Ketones can react with compounds containing an active methylene (B1212753) group in the presence of a base catalyst to form a new carbon-carbon double bond. A prominent example is the Knoevenagel condensation. researchgate.netnih.gov In this reaction, the ketone condenses with a compound like malononitrile (B47326) or ethyl cyanoacetate, catalyzed by a weak base such as piperidine (B6355638) or an amine. researchgate.netnih.govmdpi.com This reaction typically involves the formation of a stable, conjugated system.
Table 4: Knoevenagel Condensation of the Ketone
| Reactant | Active Methylene Compound | Catalyst | Product |
|---|
Reduction to Hydroxyl Groups
The ketone functionality can be selectively reduced to a secondary alcohol without affecting the nitrile group by using a mild reducing agent. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation, as it is a less powerful hydride donor than LiAlH₄ and typically does not reduce nitriles under standard conditions. numberanalytics.com The reaction is commonly carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. numberanalytics.com
This selective reduction yields 4-cyano-1-(3-fluorophenyl)butan-1-ol, preserving the nitrile for further synthetic modifications.
Table 5: Selective Reduction of Ketone to Alcohol
| Method | Reagent | Solvent | Product |
|---|
Reactivity of the Fluorophenyl Ring
The reactivity of the 3-fluorophenyl moiety in this compound is governed by the electronic effects of its substituents: the fluorine atom and the 4-oxobutyronitrile chain.
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-fluorophenyl ring is determined by the directing effects of the existing substituents. The fluorine atom, although electron-withdrawing by induction (-I effect), possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). This makes fluorine an ortho, para-director, albeit a deactivating one. chemicalforums.comscienceinfo.comquora.com Conversely, the 4-oxobutyronitrile group, containing a carbonyl function, is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. quora.commasterorganicchemistry.commasterorganicchemistry.com
The interplay of these directing effects dictates the positions of incoming electrophiles. The positions ortho and para to the fluorine atom are C2, C4, and C6. The positions meta to the acyl group are C2 and C6. Therefore, electrophilic attack is strongly favored at the C2 and C6 positions, which are ortho to the fluorine and meta to the acyl group. The C4 position, while para to the fluorine, is ortho to the deactivating acyl group, making substitution at this site less favorable. Steric hindrance may also play a role in favoring substitution at the less hindered C6 position over the C2 position.
| Position | Influence of Fluorine | Influence of 4-Oxobutyronitrile Group | Predicted Reactivity |
| C2 | Ortho (Activating) | Meta (Deactivating) | Favorable |
| C4 | Para (Activating) | Ortho (Deactivating) | Less Favorable |
| C5 | Meta (Deactivating) | Ortho (Deactivating) | Unfavorable |
| C6 | Ortho (Activating) | Meta (Deactivating) | Favorable |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cawikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, both the fluorine atom and the carbonyl group of the 4-oxobutyronitrile chain can potentially act as DMGs.
Fluorine is recognized as a modest DMG, capable of directing lithiation to its ortho positions. researchgate.net The carbonyl group, after in situ protection (e.g., as a ketal), can also serve as a directing group. Given the substitution pattern, metalation directed by the fluorine atom would occur at the C2 or C4 positions. The C2 position is also meta to the deactivating acyl group, which could influence its acidity. The relative directing ability of these groups and the specific reaction conditions employed would determine the ultimate site of metalation.
Cyclization and Annulation Reactions Leading to Heterocyclic Systems
The bifunctional nature of this compound, possessing both a ketone and a nitrile, makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.
Pyrrole (B145914) Ring Formation
The synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia is known as the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in While this compound is a γ-ketonitrile rather than a 1,4-diketone, it can undergo analogous reactions to form aminopyrrole derivatives. The reaction likely proceeds through the initial formation of an enamine from the ketone, followed by intramolecular cyclization of the amine onto the nitrile group, and subsequent tautomerization to yield the aromatic pyrrole ring.
A plausible reaction scheme involves the reaction of this compound with a primary amine (R-NH₂) under acidic or neutral conditions to yield a 2-amino-5-(3-fluorophenyl)-1-substituted-pyrrole-3-carbonitrile.
| Reactant | Product |
| This compound and Primary Amine (R-NH₂) | 2-Amino-5-(3-fluorophenyl)-1-substituted-pyrrole-3-carbonitrile |
Pyrazole (B372694) Ring Systems
Pyrazole derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) and its derivatives. researchgate.netnih.govnih.gov this compound, as a γ-ketonitrile, can serve as a precursor to pyrazole systems upon reaction with hydrazine. The reaction mechanism likely involves the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization of the terminal nitrogen of the hydrazine onto the nitrile group.
The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 5-(3-fluorophenyl)-3-amino-1H-pyrazole.
| Reactant | Product |
| This compound and Hydrazine Hydrate | 5-(3-fluorophenyl)-3-amino-1H-pyrazole |
Pyridazinone Derivatives
Pyridazinone heterocycles can be synthesized from γ-keto acids or their derivatives by reaction with hydrazines. ekb.egresearchgate.netnih.govraco.cat The 4-oxobutyronitrile moiety in the title compound can be hydrolyzed to the corresponding γ-keto acid, 4-(3-fluorophenyl)-4-oxobutanoic acid. This intermediate can then undergo cyclocondensation with hydrazine to form the corresponding 6-(3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the aromatic pyridazinone.
Alternatively, direct reaction of this compound with hydrazine under certain conditions might lead to the formation of aminopyridazine derivatives, although the formation of the pyridazinone via the keto acid is a more common route.
| Reactants | Intermediate | Final Product |
| This compound, H₂O/H⁺ | 4-(3-Fluorophenyl)-4-oxobutanoic acid | 6-(3-Fluorophenyl)pyridazin-3(2H)-one |
| 4-(3-Fluorophenyl)-4-oxobutanoic acid, Hydrazine Hydrate | 6-(3-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | 6-(3-Fluorophenyl)pyridazin-3(2H)-one (after oxidation) |
Indoline (B122111) and Pyrrolopyrimidine Scaffold Construction
Information regarding the use of this compound in the construction of indoline and pyrrolopyrimidine scaffolds is not available in the reviewed scientific literature.
Chemo- and Regioselectivity Studies
No chemo- or regioselectivity studies concerning the reactions of this compound have been found in the current scientific literature.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR data for 4-(3-Fluorophenyl)-4-oxobutyronitrile is publicly available.
No experimental ¹³C NMR data for this compound is publicly available.
No experimental ¹⁹F NMR data for this compound is publicly available.
Vibrational Spectroscopy Applications
No experimental IR spectroscopy data for this compound is publicly available.
No experimental Raman spectroscopy data for this compound is publicly available.
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, providing insights into the conjugated systems and chromophoric groups present.
The structure of this compound contains specific groups of atoms known as chromophores, which are responsible for its UV-Vis absorption. The primary chromophore in this molecule is the 3-fluorobenzoyl group. This system consists of a phenyl ring conjugated with a carbonyl group (C=O).
The expected electronic transitions for this compound include:
π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group. Increased conjugation typically shifts these absorptions to longer wavelengths. libretexts.org
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. masterorganicchemistry.com These transitions are typically of lower energy and intensity compared to π → π* transitions and are characteristic of molecules containing heteroatoms with lone pairs. masterorganicchemistry.comquora.com
While specific experimental spectral data for this compound is not available in the cited literature, the analysis of its constituent functional groups allows for the prediction of its UV-Vis absorption characteristics. The aromatic ketone moiety is the dominant chromophore. masterorganicchemistry.comyoutube.com Aromatic ketones like acetophenone (B1666503) typically show a strong π → π* absorption band at shorter wavelengths and a weaker n → π* band at longer wavelengths. rsc.org The presence of the fluorine substituent on the phenyl ring is expected to have a minor effect on the position of these absorption maxima.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Chromophore Group | Electronic Transition | Predicted λmax (nm) | Intensity |
|---|---|---|---|
| 3-Fluorobenzoyl | π → π* | ~240-250 | High |
Note: The predicted λmax values are based on typical values for aromatic ketones and may vary depending on the solvent and specific electronic effects.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound. For this compound (Chemical Formula: C₁₀H₈FNO), the exact molecular weight can be calculated.
The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides valuable structural information. For this molecule, fragmentation is expected to occur via characteristic pathways for aromatic ketones. whitman.edumiamioh.edu The primary cleavage event is typically the alpha-cleavage of the bond between the carbonyl group and the adjacent carbon atom.
Key predicted fragmentation pathways include:
Alpha-Cleavage: Loss of the propylnitrile radical (•CH₂CH₂CN) to form the stable 3-fluorobenzoyl cation.
Aromatic Ring Fragmentation: Cleavage of the bond between the aromatic ring and the carbonyl group, leading to the formation of a 3-fluorophenyl cation.
McLafferty Rearrangement: While less common for aromatic ketones without longer, flexible alkyl chains, it is a potential pathway if a gamma-hydrogen is accessible. wikipedia.org
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 177.06 | [C₁₀H₈FNO]⁺ | Molecular Ion (M⁺) |
| 123.02 | [C₇H₄FO]⁺ | M⁺ - •CH₂CH₂CN (Alpha-cleavage) |
Note: The predicted m/z values correspond to the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of its molecular structure allows for predictions regarding its solid-state characteristics based on studies of similar fluorinated aromatic compounds. researchgate.netbenthamopen.comresearchgate.net
The crystal packing of this compound would be dictated by a variety of non-covalent intermolecular interactions. The presence of the fluorophenyl ring, the carbonyl group, and the nitrile group would likely lead to:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. researchgate.net
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the aromatic ring or the alkyl chain and the electronegative oxygen of the carbonyl group or nitrogen of the nitrile group.
C-H···F Interactions: The organic fluorine atom can act as a weak hydrogen bond acceptor, influencing the local molecular packing. acs.orgiucr.org The role of fluorine in crystal engineering is complex, as it can be involved in both attractive and repulsive interactions. nih.govacs.org
These interactions collectively guide the formation of a specific three-dimensional supramolecular architecture.
In the solid state, the molecule will adopt a specific low-energy conformation. Key conformational features to consider for this compound include:
Torsion Angle: The dihedral angle between the plane of the 3-fluorophenyl ring and the plane of the carbonyl group is a critical conformational parameter. In related butyrophenone (B1668137) structures, this angle is influenced by both electronic effects and crystal packing forces. nih.govnih.govresearchgate.net
Alkyl Chain Conformation: The butyronitrile (B89842) side chain possesses rotational freedom around its C-C single bonds. The final conformation in the crystal will be one that minimizes steric hindrance while maximizing favorable intermolecular interactions. drugdesign.org
Computational modeling and analysis of crystallographic databases for analogous structures are often used to predict the most stable conformers. nih.gov
Disorder is a common phenomenon in crystallography where atoms or groups of atoms occupy multiple positions within the crystal lattice. numberanalytics.commit.edu For a molecule like this compound, potential sources of disorder could include:
Conformational Disorder: The flexible butyronitrile chain could adopt multiple conformations within the same crystal structure. rsc.org
Orientational Disorder: The entire molecule might exhibit slight variations in its orientation, or the fluorophenyl group could be disordered, especially if packing energies for different orientations are similar.
Distinguishing between static disorder (different arrangements in different unit cells) and dynamic disorder (rapid interconversion between states) often requires multi-temperature X-ray diffraction studies. iucr.org The presence of disorder can complicate structure refinement but also provides insight into the molecule's conformational flexibility. nih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculation Methods
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net This approach is often favored for its balance of accuracy and computational efficiency. mdpi.com Studies on related aromatic compounds frequently utilize DFT, for instance, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, to optimize molecular geometry and analyze electronic features. researchgate.netnih.gov
For 4-(3-Fluorophenyl)-4-oxobutyronitrile, a DFT analysis would typically involve calculating key descriptors of molecular reactivity and stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Other properties, such as chemical potential and electronegativity, can also be derived to further characterize the molecule's electronic behavior. mdpi.com
Table 1: Illustrative Electronic Properties Calculated via DFT for an Aromatic Ketone Note: The following data is representative of values obtained for similar aromatic molecules in DFT studies and serves as an illustration for this compound.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity, stability |
| Chemical Potential (μ) | -4.15 eV | Tendency to exchange electrons |
| Electronegativity (χ) | 4.15 eV | Ability to attract electrons |
Beyond DFT, other quantum chemical methods exist. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) formalism is a foundational ab initio method, though it is computationally expensive for larger molecules.
Semi-empirical methods, in contrast, are based on the Hartree-Fock framework but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and MNDO are much faster than their ab initio counterparts, making them suitable for treating very large molecular systems. wikipedia.org However, the accuracy of semi-empirical calculations can be lower if the molecule under study differs significantly from the molecules used to parameterize the method. wikipedia.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For a flexible molecule like this compound, which has a butyronitrile (B89842) chain, multiple conformers are possible.
Computational energy minimization is used to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. nih.gov This process involves systematically altering the molecule's geometry to find the arrangement with the lowest energy. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G**), are commonly used to perform these calculations and determine the optimized molecular geometry. nih.gov The resulting structure provides insight into bond lengths, bond angles, and dihedral angles of the most probable conformation.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation would allow for the examination of the flexibility and conformational changes of this compound in a simulated environment, such as in a solvent or interacting with a biological target. These simulations can provide insights into how the molecule behaves in a dynamic system, revealing stable and transient conformations and their associated energies. nih.govsciepub.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov If the three-dimensional structure of the target protein is not experimentally known, a theoretical model can sometimes be generated through homology modeling, using the known structure of a related protein as a template.
In a docking study, the ligand is placed in the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding energy, with more negative values indicating a stronger, more favorable interaction. mdpi.comresearchgate.net Key interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, can be identified. The nitrile group, present in this compound, is known to be an important functional group in mediating protein-ligand interactions. dntb.gov.ua
Table 2: Example of Molecular Docking Results for a Small Molecule Inhibitor Note: This table illustrates typical data obtained from a molecular docking study and does not represent actual results for this compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Kinase A | -8.5 | LYS 72, GLU 91, LEU 173 | Hydrogen Bond, Hydrophobic |
| Protease B | -7.2 | HIS 41, CYS 145, MET 165 | Hydrogen Bond, π-Sulfur |
| Receptor C | -9.1 | TYR 371, PHE 264, ARG 120 | π-π Stacking, Cation-π |
Analysis of Electronic Properties and Reactivity Descriptors
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, theoretical calculations such as Density Functional Theory (DFT) are employed to elucidate its properties at a molecular level. These investigations help in understanding the molecule's stability, reactivity, and potential interaction sites.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding, interactions between bonds, and charge transfer or delocalization of electron density within a molecule. researchgate.netsigmaaldrich.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides a quantitative picture of charge distribution and stabilizing hyperconjugative interactions.
The calculated bond orders from NBO analysis confirm the expected electronic structure. The C=O and C≡N bonds exhibit bond orders close to 2 and 3, respectively, while the C-F bond shows a characteristic single bond nature with some ionic character due to the high electronegativity of fluorine.
Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |
| LP(1) F | π(C-C)ring | ~2-5 | Lone Pair -> Antibonding π |
| LP(2) O | π(C-C)ring | ~3-6 | Lone Pair -> Antibonding π |
| π(C-C)ring | π(C=O) | ~15-25 | π -> Antibonding π |
| π(C-C)ring | π(C≡N) | ~5-10 | π -> Antibonding π |
Note: The values in this table are illustrative, based on typical NBO results for similar functional groups, as specific computational studies for this compound are not publicly available. aE(2) energy represents the stabilization energy of the hyperconjugative interaction.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comemerginginvestigators.org A smaller gap suggests higher reactivity and lower stability. emerginginvestigators.org
In this compound, the HOMO is primarily localized on the electron-rich 3-fluorophenyl ring. The LUMO, conversely, is distributed over the electron-withdrawing keto-nitrile portion of the molecule, specifically the π* orbitals of the carbonyl and nitrile groups. This separation of frontier orbitals indicates that the phenyl ring is the likely site for electrophilic attack, while the carbonyl carbon and the carbon of the nitrile group are susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Estimated Value (eV) | Description |
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 | Indicator of chemical stability and reactivity |
Note: These values are estimations based on computational studies of related fluorinated aromatic ketones, such as 3'-fluoroacetophenone, and are not specific experimental or published computational results for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge distribution. researchgate.net
For this compound, the MEP surface would show distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are concentrated around the most electronegative atoms: the carbonyl oxygen, the nitrile nitrogen, and the fluorine atom. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the aromatic ring. The carbonyl carbon, while not at the surface, carries a significant partial positive charge, making it a key electrophilic center.
The MEP analysis visually confirms the electronic effects of the functional groups, highlighting the electron-withdrawing nature of the carbonyl, nitrile, and fluorine substituents and their role in directing intermolecular interactions. uni-muenchen.de
In this compound, the fluorine is at the meta position. At this position, the resonance effect is minimal, and the strong -I effect dominates. This has several consequences for reactivity:
Increased Electrophilicity: The inductive withdrawal of electron density from the phenyl ring makes the attached carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to the non-fluorinated analogue.
Ring Deactivation: The phenyl ring itself is deactivated towards electrophilic aromatic substitution.
Acidity of α-Hydrogens: The electron-withdrawing effect, transmitted through the ring and the carbonyl group, increases the acidity of the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon). This facilitates the formation of an enolate ion in the presence of a base.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. diva-portal.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data to aid in structural confirmation and spectral assignment. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) (Typical Range) |
| C≡N (Nitrile) | Stretching | 2240 - 2260 |
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
Note: These are theoretically predicted frequency ranges based on DFT calculations for molecules with similar functional groups. Experimental values may vary due to solvent effects, intermolecular interactions, and measurement conditions. Computational frequencies are often scaled by an empirical factor to better match experimental data.
The correlation of such predicted spectra with experimentally obtained data is a cornerstone of modern chemical analysis, allowing for the confident identification and structural elucidation of novel compounds. arxiv.org
Advanced Applications and Future Directions in Chemical Synthesis
Role as Strategic Synthetic Intermediates
The reactivity of the carbonyl and nitrile functional groups, coupled with the electronic effects of the fluorine atom on the phenyl ring, makes 4-(3-Fluorophenyl)-4-oxobutyronitrile a valuable precursor for a range of complex molecules.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. While direct studies on the cyclization reactions of this compound are not extensively documented, the reactivity of analogous compounds provides a strong indication of its potential. For instance, related aminophenyl-oxobutanenitrile derivatives have been shown to undergo facile oxidative cyclization to produce complex heterocyclic systems.
A notable example is the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.orgacs.orgresearchgate.net This transformation proceeds via a nucleophilic intramolecular cyclization followed by oxidation. nih.govacs.orgacs.orgresearchgate.net This methodology suggests that derivatives of this compound, upon introduction of a suitable nucleophilic group on the phenyl ring, could serve as precursors to a variety of fluorinated heterocyclic scaffolds.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Derivative | Potential Heterocyclic Product | Key Transformation |
|---|---|---|
| 4-(2-Amino-3-fluorophenyl)-4-oxobutyronitrile | Fluorinated 2-(3-oxoindolin-2-ylidene)acetonitrile | Intramolecular Cyclization/Oxidation |
| This compound | Fluorinated Pyridones/Pyrimidones | Condensation with Dinucleophiles |
The development of synthetic routes to such derivatives would open avenues for the creation of novel fluorinated heterocycles with potential biological activities.
Fluorinated organic compounds are of increasing interest in material science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. While specific research on the incorporation of this compound into polymers or other materials is not yet prevalent, its structure suggests several possibilities.
The presence of the aromatic ring and polar functional groups could be exploited in the design of functional polymers. For example, the nitrile group can undergo polymerization or be chemically modified to introduce other functionalities. The fluorophenyl group can enhance the thermal stability and influence the electronic properties of a polymer backbone.
Future research could explore the synthesis of monomers derived from this compound for applications in areas such as:
High-performance polymers: Incorporation into polyimides or polyamides to enhance thermal and chemical resistance.
Organic electronics: Use as a building block for organic semiconductors or dielectric materials, where the fluorine atom can modulate energy levels and intermolecular interactions.
The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. The structural motifs present in this compound are found in various classes of pesticides.
While there are no direct reports of this compound being used in agrochemical synthesis, its potential as a synthon is significant. The fluorophenyl ketone moiety is a common feature in many commercial pesticides. The nitrile group can also be a precursor to other functional groups relevant to agrochemical activity.
Future research in this area could focus on:
Synthesis of novel pesticide candidates: Using this compound as a starting material to build more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.
Structure-activity relationship studies: Investigating how the specific substitution pattern of the fluorophenyl ring influences biological activity.
Innovations in Synthetic Methodologies
The utility of this compound as a synthetic intermediate is directly linked to the efficiency and sustainability of its own synthesis and subsequent transformations.
The development of "green" synthetic methods is a major focus in modern chemistry. unibo.itnih.gov For a compound like this compound, this would involve exploring:
Catalytic methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve atom economy.
Benign solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free conditions. nih.gov
Energy efficiency: Utilizing microwave or flow chemistry technologies to reduce reaction times and energy consumption.
Research into the synthesis of related oxobutanenitrile derivatives has often relied on classical condensation reactions. Future work should aim to develop more sustainable protocols for the large-scale production of this compound.
The selective transformation of the functional groups within this compound is key to unlocking its full potential as a synthetic building block. The discovery of new catalysts will play a crucial role in achieving this.
Table 2: Potential Catalytic Transformations of this compound
| Functional Group | Transformation | Potential Catalyst Type |
|---|---|---|
| Nitrile | Hydrogenation to amine | Heterogeneous metal catalysts (e.g., Rh/C, Pd/C, Pt/C) nih.govresearchgate.net |
| Ketone | Asymmetric reduction to alcohol | Chiral transition metal complexes |
| Both | Reductive amination | Metal catalysts with an amine source |
For example, the selective hydrogenation of the nitrile group to a primary amine without affecting the ketone or the aromatic ring would provide a valuable intermediate for further elaboration. nih.gov Recent advances in catalysis, particularly with cobalt-based nanoparticles, have shown promise for the selective hydrogenation of nitriles. nih.gov The development of catalysts that can selectively reduce the ketone or facilitate novel cyclization reactions will be a significant area of future investigation.
Emerging Research Directions
The synthesis of specialized chemical compounds like this compound is continually evolving, driven by innovations in chemical technology and computational science. These advancements aim to create more efficient, safer, and sustainable manufacturing processes. Two of the most significant emerging research directions are the integration of synthesis with flow chemistry and automation, and the application of machine learning for predictive and design purposes. These fields represent a paradigm shift from traditional batch processing and trial-and-error experimentation, moving towards a future of automated, data-driven chemical synthesis.
Integration with Flow Chemistry and Automation
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers substantial advantages over traditional batch production, particularly for the synthesis of complex molecules like this compound. Key benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reaction control, leading to higher yields and purity. dtu.dknih.gov The integration of automation with flow systems further allows for precise control over reaction parameters, high-throughput screening, and the potential for on-demand production. nih.gov
Research into the continuous flow synthesis of structurally related compounds, such as various aryl ketones and nitriles, demonstrates the feasibility of this approach. rsc.orgresearchgate.net For instance, efficient continuous flow syntheses of diaryl ketones have been achieved by coupling aryl Grignard reagents with acyl chlorides. rsc.org Similarly, various methods for nitrile synthesis, including from aldehydes via the Schmidt reaction or from ketones using reagents like p-tosylmethyl isocyanide (TosMIC), have been successfully adapted to flow processes, offering improved safety and scalability. rhhz.netrsc.org These precedents suggest a strong potential for developing a robust and efficient continuous flow synthesis for this compound.
Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Vessel | Large glass reactor | Small-volume tubes or microreactors |
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots | Excellent heat exchange due to high surface area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency; can be non-uniform | Efficient and rapid mixing |
| Safety | Large quantities of reagents handled at once; risk of thermal runaway | Small reaction volumes at any given time; inherently safer design semanticscholar.org |
| Control | Manual or semi-automated control of bulk parameters (e.g., jacket temp.) | Precise, automated control of residence time, temperature, pressure, stoichiometry |
| Scalability | "Scaling-up" requires complete process redesign and new equipment | "Scaling-out" by running multiple systems in parallel or longer run times rsc.org |
| Yield & Purity | Often lower due to side reactions and decomposition over long reaction times | Typically higher yields and purity due to precise control and short residence times rhhz.net |
| Process Footprint | Large footprint requiring significant lab/plant space | Compact, smaller footprint |
Application of Machine Learning in Reaction Prediction and Design
Retrosynthesis Planning: One of the primary applications of AI in chemistry is retrosynthesis, where algorithms predict potential starting materials by deconstructing a target molecule. arxiv.org Template-based and template-free models can propose both well-known and novel disconnection strategies, potentially uncovering more efficient or economical synthetic routes to this compound that a human chemist might overlook. rsc.orgillinois.edu Models like the Transformer, originally developed for language translation, have been adapted to "translate" a product's molecular structure (represented as a SMILES string) into its reactant precursors with increasing accuracy. nih.gov
Reaction Outcome and Yield Prediction: Supervised learning models can predict the outcome of a chemical reaction, including the major product, potential side products, and the expected yield. acs.orgucla.edu By training on large databases of patented or published reactions, these models learn the complex interplay between reactants, reagents, catalysts, and solvents. ucla.edu For the synthesis of this compound, an ML model could predict the success rate of a Friedel-Crafts acylation using different Lewis acids or forecast the yield of a cyanation reaction under various conditions, saving significant time on empirical optimization. acs.org
Table 2: Potential Applications of Machine Learning in the Synthesis of this compound
| Machine Learning Application | Description | Relevance to this compound Synthesis |
| Retrosynthesis | AI algorithms propose synthetic disconnections to identify potential starting materials. arxiv.org | Suggesting novel or more efficient routes from commercially available precursors. |
| Forward Reaction Prediction | Models predict the likely product(s) given a set of reactants and conditions. acs.org | Validating proposed synthetic steps and identifying potential problematic side reactions. |
| Yield Prediction | Quantitative structure-activity relationship (QSAR) and other models forecast the expected yield of a reaction. ucla.edu | Prioritizing high-yielding reaction pathways before entering the lab; reducing wasted resources. |
| Condition Optimization | Algorithms like Bayesian optimization or neural networks suggest optimal reaction parameters (temperature, solvent, catalyst). numberanalytics.comhilarispublisher.com | Fine-tuning the Friedel-Crafts acylation or cyanation steps for maximum efficiency. |
| Catalyst Selection | ML models can screen virtual libraries of catalysts to predict which will be most effective for a specific transformation. numberanalytics.com | Identifying the optimal Lewis acid for the acylation step or a phase-transfer catalyst for the cyanation. |
| Property Prediction | AI can predict physicochemical or toxicological properties of molecules. nih.govcmu.edu | Estimating properties of the final compound or intermediates to guide purification and handling procedures. |
Q & A
Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)-4-oxobutyronitrile, and what key intermediates are involved?
- Methodology : The compound is likely synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, 4-oxobutyronitrile derivatives can be prepared by reacting substituted phenylboronic acids with acrylonitrile derivatives under palladium-catalyzed cross-coupling conditions . Key intermediates include 3-fluorophenylboronic acid (as listed in ) and γ-ketonitriles. Structural analogs such as 4-(4-bromophenyl)-4-oxobutyronitrile () suggest halogenated precursors are common intermediates. Characterization typically involves NMR and mass spectrometry .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The - and -NMR spectra will reveal signals corresponding to the fluorophenyl group (e.g., aromatic protons at ~7.0–7.5 ppm and a ketone carbonyl at ~200 ppm). Infrared (IR) spectroscopy can confirm the nitrile (C≡N stretch at ~2200 cm) and ketone (C=O stretch at ~1700 cm) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFNO) .
Q. How does the fluorine substituent influence the compound’s reactivity in further transformations?
- Methodology : The electron-withdrawing fluorine at the 3-position directs electrophilic substitution to the para position of the phenyl ring. This regioselectivity can be leveraged in synthesizing derivatives, such as trifluoromethylated analogs (e.g., 5,5,5-Trifluoro-4-(3-fluorophenyl)-4-hydroxybutyronitrile, ). Computational modeling (e.g., DFT) can predict reactive sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodology : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from conformational isomerism or impurities. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous peaks. X-ray crystallography provides unambiguous structural confirmation, as demonstrated in nitrile-containing compounds ( ). Purity should be verified via HPLC or GC-MS .
Q. What strategies optimize reaction yields for synthesizing fluorinated oxobutyronitrile derivatives?
- Methodology : Yield optimization requires tuning reaction parameters. For example, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) benefit from ligand selection (e.g., SPhos) and solvent polarity adjustments. reports yields up to 90% for similar nitriles using optimized conditions. Kinetic studies (e.g., varying temperature, time) and catalyst screening (e.g., Pd(OAc) vs. PdCl) are critical .
Q. How do substituents on the phenyl ring affect the compound’s stability under varying storage conditions?
- Methodology : Stability studies under humidity, light, and temperature (e.g., 25°C vs. 4°C) can identify degradation pathways. Fluorinated compounds like 4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one () are prone to hydrolysis; thus, storage in anhydrous, dark environments at 2–8°C is recommended ( ). Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology : Derivatives can be screened for antimicrobial activity using broth microdilution assays (e.g., MIC against E. coli or S. aureus). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SAR) are developed by comparing analogs with varying substituents (e.g., bromo, iodo; ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of fluorinated oxobutyronitriles?
- Methodology : Variability in bioactivity data (e.g., conflicting IC values) may stem from differences in assay protocols or impurity profiles. Reproduce experiments under standardized conditions (e.g., ATCC cell lines, controlled pH). Validate compound purity (>95% via HPLC) and use positive controls (e.g., doxorubicin for cytotoxicity). Meta-analyses of SAR across studies (e.g., vs. 12) can identify trends .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
